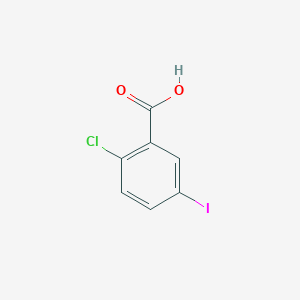

2-Chloro-5-iodobenzoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBYSTBEDVQOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334099 | |

| Record name | 2-Chloro-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19094-56-5 | |

| Record name | 2-Chloro-5-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19094-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-iodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019094565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-5-iodobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS4GYA9R3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Chloro 5 Iodobenzoic Acid

Elucidation of Classical Synthetic Pathways to 2-Chloro-5-iodobenzoic Acid

Traditional methods for synthesizing this compound have relied on multi-step sequences involving readily available starting materials. These classical routes, while established, often present challenges in terms of yield, purity, and environmental impact.

Multi-step Transformations from Methyl 2-Aminobenzoate (B8764639) (e.g., Iodination, Sandmeyer Chlorination, Hydrolysis)

A prevalent and cost-effective classical approach commences with methyl 2-aminobenzoate (methyl anthranilate). patsnap.comgoogle.comgoogle.com This multi-step synthesis involves an initial iodination of the benzene (B151609) ring, followed by a Sandmeyer reaction to introduce the chloro substituent, and a final hydrolysis step to yield the desired carboxylic acid. google.comvulcanchem.com

Table 1: Key Steps in the Synthesis from Methyl 2-Aminobenzoate

| Step | Transformation | Key Reagents | Intermediate Product |

| 1 | Iodination | Potassium Iodide, Potassium Iodate (B108269) | Methyl 2-amino-5-iodobenzoate |

| 2 | Sandmeyer Reaction | Sodium Nitrite (B80452), Copper(I) Chloride, Hydrochloric Acid | Methyl 2-chloro-5-iodobenzoate |

| 3 | Hydrolysis | Sodium Hydroxide, Acid (for workup) | This compound |

Diazotization-Iodination Routes from Substituted Aminobenzoic Acids (e.g., 2-Chloro-5-aminobenzoic acid)

An alternative classical pathway involves the diazotization of a pre-existing aminobenzoic acid, followed by an iodination reaction. A common starting material for this route is 2-chloro-5-aminobenzoic acid. patsnap.comgoogle.com

In this method, the amino group of 2-chloro-5-aminobenzoic acid is converted into a diazonium salt using sodium nitrite in an acidic medium, such as aqueous sulfuric acid, at low temperatures (0-10°C). patsnap.comgoogle.comechemi.com The resulting diazonium salt is then treated with a source of iodide, typically potassium iodide, to replace the diazonium group with iodine, yielding this compound. patsnap.comgoogle.com This route can be advantageous as it avoids the need for a separate chlorination step. One reported procedure using this method achieved a high yield of 93.7% with a purity of 99.6%. google.com

This pathway can be part of a longer sequence starting from o-chlorobenzoic acid, which is first nitrated to 2-chloro-5-nitrobenzoic acid. patsnap.comgoogle.com The nitro group is then reduced to an amine to form 2-chloro-5-aminobenzoic acid, which subsequently undergoes the diazotization-iodination sequence. patsnap.comgoogle.com

Direct Halogenation Strategies (e.g., Iodination of 2-Chlorobenzoic Acid)

Direct halogenation of a pre-existing benzoic acid derivative offers a more atom-economical approach. The direct iodination of 2-chlorobenzoic acid is a notable example of this strategy. guidechem.comgoogle.com

This method involves treating 2-chlorobenzoic acid with an iodinating agent in the presence of a catalyst and an oxidizing agent. guidechem.comchemicalbook.com For instance, a process has been described using iodine and potassium iodate in a solvent mixture of concentrated sulfuric acid and water, with iron powder as a catalyst and 18-crown-6 (B118740) ether as a phase transfer catalyst. guidechem.com This reaction is typically stirred at room temperature for several hours. guidechem.com Another reported method utilizes ammonium (B1175870) persulfate as an oxidizing agent in a mixture of acetic acid and concentrated sulfuric acid, with the reaction proceeding at elevated temperatures (80-85°C). chemicalbook.com

While direct iodination can be a more direct route, controlling the regioselectivity can be a challenge, potentially leading to the formation of other iodinated isomers. nih.gov However, optimized processes have reported achieving high purity (greater than 99%) of the desired this compound. guidechem.com

Innovations in Green Synthetic Approaches for this compound Production

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods. For the synthesis of this compound, this has translated into efforts to reduce hazardous reagents and byproducts, improve atom economy, and utilize more benign solvents.

One approach to a greener synthesis involves the use of a sulfonic acid-based cation-exchange resin as a recyclable proton source for the one-pot diazotization-iodination of aromatic amines in water. organic-chemistry.org This method avoids the use of strong, corrosive acids like sulfuric acid and simplifies the workup procedure. While not specifically detailed for 2-chloro-5-aminobenzoic acid, this methodology represents a promising green alternative for this type of transformation.

Another area of innovation is the development of catalytic methods that reduce waste and improve efficiency. For example, the use of reusable zeolite catalysts in iodination reactions has been explored for related compounds, which can lead to a significant reduction in production costs.

Catalytic and Chemo-selective Synthesis of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Research in this area for the synthesis of this compound is focused on achieving high chemo-selectivity, particularly in direct halogenation reactions.

One patented method for the direct iodination of 2-chlorobenzoic acid employs an iron powder catalyst in combination with a phase-transfer catalyst (18-crown-6 ether) to achieve high purity of the final product. guidechem.com The use of a catalyst allows for milder reaction conditions and can improve the regioselectivity of the iodination.

Furthermore, iridium-catalyzed ortho-iodination of benzoic acids has been developed, which proceeds under mild conditions without the need for additives or bases. acs.org This method utilizes a simple Ir(III) complex and has shown excellent yields for the o-iodination of various benzoic acids. acs.org While the direct application to 2-chlorobenzoic acid to produce the 5-iodo isomer isn't the primary focus, the principles of transition-metal-catalyzed C-H activation and halogenation represent a key area for future chemo-selective synthetic strategies.

Process Optimization and Scalability Considerations in this compound Synthesis Research

The transition from a laboratory-scale synthesis to industrial production requires careful process optimization and consideration of scalability. For the synthesis of this compound, several factors are crucial for large-scale manufacturing.

In the classical multi-step synthesis from methyl 2-aminobenzoate, optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is critical to maximize yield and purity while ensuring safety and minimizing byproducts. google.com For instance, controlling the temperature during the diazotization and Sandmeyer reactions is essential for preventing decomposition of the diazonium salt and ensuring a clean reaction. google.com The choice of solvent is also important, with dichloromethane (B109758) and tetrahydrofuran (B95107) being common choices. google.com

For direct iodination methods, scalability hinges on factors like efficient mixing, heat transfer, and the cost and recyclability of the catalyst and oxidizing agents. google.comchemicalbook.com A process for preparing this compound with a purity of not less than 99.8% has been developed with industrial production in mind, emphasizing the feasibility for large-scale manufacturing. google.com This process involves iodination of 2-chlorobenzoic acid followed by sublimation of iodine and purification by recrystallization. google.com The ability to produce a pharmaceutically acceptable grade of the final product is a key consideration in these optimization studies. google.com

Mechanistic and Reactivity Investigations of 2 Chloro 5 Iodobenzoic Acid

Influence of Ortho-Chloro and Meta-Iodo Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in 2-chloro-5-iodobenzoic acid is fundamentally governed by the interplay of the electronic effects of its substituents. The chloro, iodo, and carboxylic acid groups are all electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). minia.edu.eglibretexts.org

Inductive and Resonance Effects : Halogens, such as chlorine and iodine, exhibit a dual electronic influence. They are deactivating due to their electron-withdrawing inductive effect, which pulls electron density from the ring. However, they are ortho, para-directing because they can donate a lone pair of electrons to the ring through a resonance effect, which helps stabilize the carbocation intermediate (the arenium ion) formed during ortho or para attack. youtube.commasterorganicchemistry.com

Directing Effects : The carboxylic acid group is a meta-director. It strongly withdraws electron density from the ring through both inductive and resonance effects, making the ortho and para positions particularly electron-deficient. libretexts.org Consequently, electrophilic attack is directed to the meta position, which is less deactivated.

In this compound, the positions open for substitution are C3, C4, and C6. The chloro group at C2 directs ortho (to C3) and para (to C6). The iodo group at C5 directs ortho (to C4 and C6). The carboxylic acid at C1 directs meta (to C3 and C5). The cumulative effect of these groups makes the ring significantly deactivated. The directing effects are summarized in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

| -COOH | C1 | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating | Meta (C3, C5) |

| -Cl | C2 | Electron-withdrawing | Electron-donating | Weakly Deactivating | Ortho, Para (C3, C6) |

| -I | C5 | Electron-withdrawing | Electron-donating | Weakly Deactivating | Ortho, Para (C4, C6) |

The C6 position is activated by both the chloro and iodo groups, while the C3 position is activated by the chloro group and the C4 position by the iodo group. However, the overarching deactivating nature of all three substituents means that forcing conditions are typically required for electrophilic substitution.

Transformations of the Carboxylic Acid Moiety in this compound

The carboxylic acid group is a versatile functional handle that can undergo various transformations without disturbing the halogen substituents on the aromatic ring. calibrechem.com These reactions are crucial for modifying the scaffold to synthesize more complex molecules, such as active pharmaceutical ingredients. For instance, the synthesis of certain hypoglycemic medicines utilizes this compound as a key intermediate. google.comgoogle.com

Common transformations include:

Esterification : Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. This is often done to protect the carboxylic acid or to modify the compound's solubility and electronic properties.

Amide Formation : Activation of the carboxylic acid (e.g., conversion to an acyl chloride) followed by reaction with an amine leads to the formation of an amide. This is a common step in the synthesis of bioactive molecules.

Reduction : The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides access to a different class of derivatives.

Decarboxylation : While generally difficult for aromatic carboxylic acids, decarboxylation can sometimes be achieved under harsh conditions, though it is not a common transformation for this substrate.

These derivatizations allow for the fine-tuning of the molecule's properties and provide attachment points for further synthetic elaborations. calibrechem.com

Electrophilic and Nucleophilic Substitution Dynamics on the this compound Aromatic Ring

Electrophilic Aromatic Substitution (EAS): As discussed, the benzene ring of this compound is electron-deficient and thus deactivated towards electrophiles. masterorganicchemistry.com The directing effects of the substituents are conflicting. The two halogen atoms direct ortho and para, while the carboxylic acid directs meta. libretexts.org The combined deactivating nature of the three groups makes electrophilic substitution challenging. If a reaction were to occur, the position of substitution would depend on the specific reaction conditions and the nature of the electrophile, but it would likely be slow and require harsh conditions.

Nucleophilic Aromatic Substitution (SNA_r): Aryl halides are typically unreactive towards nucleophiles. However, nucleophilic aromatic substitution can occur if the ring is substituted with strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group. libretexts.org In this compound, the carboxylic acid and the other halogen act as deactivating groups that can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Between the two halogens, the carbon-iodine bond is weaker and iodine is a better leaving group than chlorine. Therefore, nucleophilic substitution is more likely to occur at the C5 position, replacing the iodo group. The presence of the ortho-chloro and para-carboxyl groups (relative to the iodine) helps to stabilize the intermediate carbanion, facilitating the reaction. libretexts.org

Carbon-Carbon and Carbon-Heteroatom Bond Formation via Cross-Coupling Reactions Utilizing this compound

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. chemimpex.comwikipedia.org The differential reactivity of the C-I and C-Cl bonds is key to its utility. The C-I bond is significantly more reactive than the C-Cl bond in the oxidative addition step of the catalytic cycle, allowing for selective functionalization at the C5 position. nih.gov

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide or triflate. yonedalabs.comnih.gov It is one of the most widely used cross-coupling reactions due to its mild conditions and tolerance of a wide range of functional groups. nih.gov Derivatives of this compound, typically esters to avoid complications with the acidic proton of the carboxyl group, are effective substrates.

The reaction proceeds selectively at the more reactive C-I bond. This allows for the introduction of an aryl or vinyl group at the C5 position while leaving the C-Cl bond intact for potential subsequent transformations.

Example Reaction Scheme:

Reactants : this compound methyl ester and an arylboronic acid.

Catalyst : A palladium(0) source, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand. researchgate.net

Base : A base like sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is required. organic-chemistry.org

Solvent : A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used. yonedalabs.comorganic-chemistry.org

The selective coupling at the C-I bond demonstrates the synthetic utility of having two different halogen atoms on the aromatic ring.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a substituted alkene by coupling an unsaturated halide with an alkene. libretexts.orgwikipedia.org Similar to the Suzuki coupling, the reaction with this compound or its derivatives shows high selectivity for the C-I bond over the C-Cl bond.

The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.orgyoutube.com

Typical Heck Reaction Parameters:

| Component | Example | Role |

|---|---|---|

| Aryl Halide | Methyl 2-chloro-5-iodobenzoate | Electrophile |

| Alkene | Styrene, Acrylate | Coupling Partner |

| Catalyst | Pd(OAc)₂, PdCl₂ | Palladium Source |

| Ligand | PPh₃, other phosphines | Stabilizes Catalyst |

| Base | Et₃N, K₂CO₃ | Neutralizes H-X byproduct |

| Solvent | DMF, DMAc | Reaction Medium |

The Heck reaction provides a powerful method for the vinylation of the this compound scaffold, further expanding its synthetic potential. organic-chemistry.org

The unique substitution pattern of this compound makes it a candidate for a variety of other advanced and modern cross-coupling reactions. The ability to perform sequential cross-coupling—first at the C-I bond and then, under more forcing conditions, at the C-Cl bond—allows for the controlled and stepwise construction of highly substituted aromatic compounds.

Other notable cross-coupling reactions applicable to this scaffold include:

Sonogashira Coupling : This reaction couples terminal alkynes with aryl halides. It would proceed selectively at the C-I bond to introduce an alkynyl group.

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It can be used to introduce amino functionalities, again with high selectivity for the C-I bond.

Stille Coupling : This involves the coupling of an organotin reagent with an organic halide.

Negishi Coupling : This reaction utilizes an organozinc reagent as the nucleophilic partner. wikipedia.org

These advanced strategies, often employing specialized ligands to enhance catalyst activity, enable chemists to access a vast chemical space starting from the readily available this compound, making it a cornerstone in the synthesis of complex organic molecules. nih.govresearchgate.net

Functionalization of the Halogen Centers in this compound

This compound serves as a versatile substrate in organic synthesis, largely due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is weaker and more susceptible to oxidative addition with transition metal catalysts compared to the more robust carbon-chlorine bond. This reactivity difference allows for selective functionalization at the C-5 position (bearing the iodo group) while leaving the C-2 position (bearing the chloro group) intact. This regioselectivity is a cornerstone of its application in multi-step syntheses.

A primary example of this selective reactivity is observed in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations involves the oxidative addition of the aryl iodide to a low-valent palladium(0) species, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the product and regenerate the palladium(0) catalyst.

While specific studies detailing a broad range of cross-coupling reactions directly on this compound are not extensively documented in readily available literature, its role as a key intermediate in the synthesis of pharmaceuticals, such as Dapagliflozin, provides significant insight into its reactivity. In these synthetic routes, the carboxylic acid group is typically activated, for instance, by conversion to an acyl chloride, and then subjected to a Friedel-Crafts acylation. The resulting ketone, (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone, retains the two halogen centers, with the iodo group being the preferred site for subsequent C-C bond formation.

The following table summarizes plausible palladium-catalyzed cross-coupling reactions, illustrating the selective functionalization of the iodo group over the chloro group.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product Type | Notes |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand | Na₂CO₃, K₂CO₃ | Biaryl | The C-I bond is significantly more reactive towards oxidative addition than the C-Cl bond, ensuring high regioselectivity. |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, piperidine | Arylalkyne | This reaction is highly selective for the iodo substituent due to the milder conditions required for C(sp²)-I bond activation compared to C(sp²)-Cl. |

| Heck Reaction | Alkene | Pd(OAc)₂/phosphine ligand | Et₃N, K₂CO₃ | Stilbene derivative | Selective reaction at the iodo position is expected due to the higher reactivity of the C-I bond in the oxidative addition step. |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃/phosphine ligand | NaOt-Bu, K₃PO₄ | Arylamine | The greater reactivity of aryl iodides over chlorides in this amination allows for selective substitution at the C-5 position. |

Exploring Cyclization and Ring-Forming Reactions with this compound Precursors

The strategic placement of reactive functional groups in derivatives of this compound opens pathways for the synthesis of various heterocyclic and carbocyclic systems through intramolecular cyclization reactions. While direct examples of cyclization starting from this compound are not widespread in the literature, the principles of intramolecular cross-coupling and condensation reactions can be applied to its derivatives to construct ring systems.

One potential avenue for cyclization involves the formation of a biaryl system via an intramolecular Suzuki or Ullmann coupling. For instance, if the carboxylic acid group of this compound is converted into an amide or ester bearing a suitably positioned aryl or vinyl halide, an intramolecular palladium-catalyzed reaction could be envisioned to form a lactam or lactone fused to a new ring.

A notable application of ring-forming reactions from precursors derived from similar 2-halobenzoic acids is the synthesis of xanthones. This typically involves the condensation of a 2-halobenzoic acid with a phenol (B47542), followed by an intramolecular cyclization. In the case of this compound, a derivative could first undergo a reaction at the more reactive iodine center, followed by a cyclization involving the chloro-substituted ring. For example, an Ullmann condensation between a derivative of this compound and a phenol could lead to a diaryl ether, which upon intramolecular Friedel-Crafts acylation or a similar ring-closing reaction, would yield a xanthone (B1684191) core. nih.govresearchgate.net

Another powerful tool for ring formation is the intramolecular Heck reaction. smolecule.comnih.gov A derivative of this compound, where the carboxylic acid is converted to a group containing a tethered alkene, could undergo an intramolecular Heck reaction. Given the higher reactivity of the carbon-iodine bond, the initial oxidative addition of palladium would occur at the C-5 position, leading to the formation of a new ring. The chloro substituent at the C-2 position would likely remain, offering a handle for further functionalization of the resulting cyclic product.

The following table outlines hypothetical cyclization reactions based on established methodologies, using precursors derived from this compound.

| Reaction Type | Precursor Structure | Catalyst/Conditions | Product Ring System | Notes |

| Intramolecular Heck Reaction | A derivative with an alkene-containing side chain attached to the carboxyl group. | Pd(OAc)₂, phosphine ligand, base | Fused or spirocyclic system containing a new carbocycle. | The reaction would be initiated by the selective oxidative addition of palladium to the C-I bond. |

| Intramolecular Ullmann Condensation | A diaryl ether formed from a phenol and a 2-chloro-5-iodobenzoyl derivative. | Copper catalyst, high temperature | Xanthone derivative | This approach would likely involve initial substitution at the iodo position, followed by cyclization involving the chloro-substituted ring. |

| Intramolecular Suzuki Coupling | A derivative containing a boronic ester and a halide on a side chain. | Palladium catalyst, base | Macrocycle or fused ring system | The regioselectivity would depend on the relative positions of the reacting moieties. |

Applications of 2 Chloro 5 Iodobenzoic Acid in Contemporary Organic Synthesis

Strategic Building Block for Diverse Organic Scaffolds and Complex Molecule Construction

2-Chloro-5-iodobenzoic acid is widely recognized as a key intermediate in the synthesis of a range of pharmaceuticals and bioactive molecules. chemimpex.comcymitquimica.com The presence of both chloro and iodo substituents, along with a carboxylic acid group, enhances its reactivity and makes it an essential precursor for complex organic compounds. chemimpex.com This structural versatility is crucial for creating libraries of compounds for screening in drug discovery programs. calibrechem.com

A prominent application of this compound is in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. google.comeskayiodine.com Notably, it is a key starting material for the synthesis of Dapagliflozin. google.com The synthesis typically involves the strategic manipulation of the functional groups on the this compound core to build the final complex structure of the drug. google.com

Beyond its role in antidiabetic agents, this compound serves as a scaffold for other pharmacologically active compounds. It is utilized in the development of anti-inflammatory and analgesic drugs, as well as in the creation of targeted therapies. chemimpex.com The compound's utility extends to the synthesis of agrochemicals and advanced materials, highlighting its broad applicability in various sectors of the chemical industry. chemimpex.comcymitquimica.com

The general synthetic utility of this compound is underscored by the numerous synthetic methods developed for its preparation, often starting from readily available precursors like methyl 2-aminobenzoate (B8764639) or 2-chlorobenzoic acid. google.compatsnap.comgoogle.comchemicalbook.compatsnap.com These synthetic routes, which include iodination, Sandmeyer reactions, and hydrolysis, have been optimized to ensure high yields and purity, making this crucial building block accessible for large-scale production. google.compatsnap.com

Access to Polyfunctionalized Aromatic Systems via this compound Transformations

The distinct reactivity of the chloro, iodo, and carboxylic acid functionalities on the this compound ring allows for a high degree of control in the synthesis of polyfunctionalized aromatic systems. The differential reactivity of the carbon-iodine and carbon-chlorine bonds is particularly advantageous in transition metal-catalyzed cross-coupling reactions. chemimpex.comnih.gov

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This reactivity difference enables the selective functionalization of the 5-position of the benzoic acid ring while leaving the 2-position chlorinated for subsequent transformations. This stepwise approach is fundamental to the construction of trisubstituted benzene (B151609) derivatives with precise control over the substitution pattern.

For instance, a Sonogashira coupling could be performed at the 5-position, reacting the iodo group with a terminal alkyne. The resulting 2-chloro-5-alkynylbenzoic acid can then undergo a subsequent Suzuki coupling at the 2-position, where the chloro group is replaced by an aryl or vinyl group. The carboxylic acid group can then be modified through standard transformations such as esterification, amidation, or reduction, further increasing the molecular diversity accessible from this single starting material. This sequential functionalization strategy is a powerful tool for the synthesis of complex molecules with well-defined three-dimensional structures.

While specific examples detailing a sequence of cross-coupling reactions starting directly from this compound are not extensively documented in readily available literature, the principles of regioselective cross-coupling of dihalogenated aromatic compounds are well-established. The application of these principles to this compound is a logical extension and a key reason for its utility as a building block.

Development of Chiral and Stereoselective Syntheses Leveraging this compound

The direct involvement of this compound in chiral and stereoselective syntheses is not prominently reported in the reviewed literature. Asymmetric synthesis typically relies on the use of chiral catalysts, chiral auxiliaries, or chiral starting materials to induce stereoselectivity. ethz.ch While this compound itself is an achiral molecule, its derivatives have the potential to be utilized in such synthetic strategies.

For example, the carboxylic acid functionality could be coupled with a chiral auxiliary. This would introduce a stereocenter into the molecule, which could then direct subsequent reactions at other positions on the aromatic ring in a diastereoselective manner. After the desired stereochemistry is established, the chiral auxiliary can be cleaved to yield an enantiomerically enriched product.

Alternatively, derivatives of this compound could be synthesized to act as chiral ligands for transition metal catalysts. The synthesis of such ligands would involve the introduction of a chiral moiety, which could be achieved through various synthetic transformations of the parent molecule. These chiral ligands could then be employed in a wide range of asymmetric catalytic reactions.

Contributions to Total Synthesis of Natural Products and Other Complex Chemical Entities

The utility of this compound as a starting material or key intermediate in the total synthesis of natural products is not extensively documented in the reviewed literature. The total synthesis of natural products often involves the development of novel synthetic strategies and the use of readily available and versatile building blocks to construct complex molecular architectures. nih.govnih.gov

While this compound possesses the attributes of a versatile building block, its application appears to be more prevalent in the synthesis of medicinal and pharmaceutical compounds, such as the aforementioned SGLT2 inhibitors, rather than in the total synthesis of natural products. calibrechem.comgoogle.comeskayiodine.com

The principles of retrosynthetic analysis often guide the choice of starting materials in total synthesis. It is conceivable that the unique substitution pattern of this compound could make it an attractive starting point for the synthesis of certain natural products containing a polysubstituted aromatic core. The ability to selectively functionalize the different positions of the benzene ring would be a significant advantage in such a synthetic endeavor.

However, without specific examples from the scientific literature, the contribution of this compound to the total synthesis of natural products remains a potential rather than a demonstrated application. Future research in the field of total synthesis may yet reveal the utility of this compound in the construction of complex natural product targets.

Medicinal Chemistry Research and Pharmacological Relevance of 2 Chloro 5 Iodobenzoic Acid Derivatives

Design and Synthesis of Novel Bioactive Molecules Derived from 2-Chloro-5-iodobenzoic Acid

The structural attributes of this compound, particularly the presence of two different halogen atoms, make it an excellent substrate for a variety of coupling reactions and other chemical transformations. This reactivity is harnessed by medicinal chemists to create libraries of novel compounds for biological screening. chemimpex.com

Researchers have utilized this compound as a foundational building block in the synthesis of diverse bioactive molecules. For instance, it serves as a precursor for creating quinolone carboxylic acids, which have been investigated as cell-permeable inhibitors of protein tyrosine phosphatases. Additionally, it is used in the preparation of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor subtype-2 (mGluR2), a target for neurological and psychiatric disorders.

Another significant application is in the synthesis of novel acylhydrazone derivatives. By reacting the hydrazide of iodobenzoic acid with various aldehydes, researchers have created new series of compounds. These novel acylhydrazones have demonstrated promising antimicrobial effects, including activity against methicillin-resistant Staphylococcus aureus (MRSA), and are also being explored for their potential as anticancer agents.

The key to its utility lies in its structural versatility:

The carboxylic acid group can be converted into esters, amides, or other functional groups.

The chloro and iodo substituents offer sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the attachment of various other molecular fragments. The differing reactivity of iodine and chlorine can allow for sequential, site-selective reactions.

The benzene (B151609) ring itself can be further functionalized if required.

This synthetic accessibility allows chemists to systematically modify the core structure, generating a wide range of derivatives for biological evaluation.

Intermediacy of this compound in the Synthesis of Pharmaceutical Agents

Beyond the creation of novel molecules, this compound is a crucial intermediate in the industrial synthesis of several important pharmaceutical agents. Its role as a key starting material underscores its importance in providing access to complex drug architectures.

Perhaps the most prominent application of this compound is in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors, a modern class of drugs for treating type 2 diabetes mellitus. It is a key starting material for both Dapagliflozin and Empagliflozin.

In the synthesis of Empagliflozin , this compound is typically activated (e.g., converted to its acid chloride) and then reacted with a suitable aromatic partner in a Friedel-Crafts acylation reaction. This forms a diaryl ketone intermediate. Subsequent steps involve reduction of the ketone and coupling with a protected glucose derivative to form the final C-aryl glucoside structure of the drug. iaea.orgchemimpex.comresearchgate.net

Similarly, in various synthetic routes for Dapagliflozin , an intermediate derived from this compound is used. inoteexpress.com For example, 5-iodo-2-chloro-4'-ethoxydiphenylmethane, a downstream product, can be lithiated at the iodo-position and then coupled with a protected gluconolactone to construct the core of the Dapagliflozin molecule. inoteexpress.com The demand for these highly successful anti-diabetic drugs has consequently driven significant demand for this compound as a critical industrial intermediate.

This compound has been identified as a key intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.com The general class of halogenated benzoic acids has been explored for non-steroidal anti-inflammatory drug (NSAID) activity. For instance, indomethacin, a potent NSAID, is a derivative of a para-chlorobenzoic acid. While specific, widely marketed drugs derived directly from this compound in this category are not prominently documented in primary literature, its inclusion in chemical supplier literature as a precursor for this class suggests its use in investigational studies and the development of new chemical entities targeting pathways involved in pain and inflammation, such as the cyclooxygenase (COX) enzymes.

In the field of oncology, this compound serves as a starting material for the synthesis of halogenated phenstatin analogs. iaea.org Phenstatins are a class of compounds that exhibit potent anticancer activity by interfering with the dynamics of microtubules, which are essential components of the cellular cytoskeleton required for cell division.

A study by Hu et al. detailed the design and synthesis of a series of halogenated phenstatin analogs starting from this compound and a substituted benzene. These compounds were designed to act as microtubule destabilizing agents. The synthesized analogs were evaluated for their in vitro anticancer activity against human liver cancer (Huh-7) and human lung cancer (A549) cell lines. Several of the synthesized compounds demonstrated significant cytotoxic activity, with some achieving IC₅₀ values of approximately 5.0 μM against the Huh-7 cell line. iaea.org

Table 1: Research Findings on Halogenated Phenstatin Analogs

| Starting Material | Target Compound Class | Cancer Cell Lines Tested | Notable Result |

| This compound | Halogenated Phenstatin Analogs | Huh-7 (Human Liver Cancer), A549 (Human Lung Cancer) | Some analogs showed IC₅₀ values of approximately 5.0 μM against Huh-7 cells. iaea.org |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies on this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how specific structural features of a molecule contribute to its biological activity. The this compound scaffold is well-suited for SAR exploration because its multiple functionalization sites allow for systematic structural modifications.

For derivatives targeting SGLT2, SAR studies have shown that the nature and position of substituents on both the proximal phenyl ring (derived from this compound) and the distal phenyl ring are critical for potency and selectivity. For instance, the presence of a small alkyl or alkoxy group on the distal ring is often favorable. The C-glycosidic bond is crucial for metabolic stability compared to older O-glycoside inhibitors. Modifications to the glucose moiety itself are generally not well-tolerated, but changes to the aglycone part, which is constructed using the this compound framework, are key to optimizing inhibitory activity against SGLT2 while maintaining selectivity over the related SGLT1 transporter.

Exploration of Biological Activity and Mechanism of Action of this compound Derivatives (e.g., Biochemical Pathways)

Understanding the biological activity and mechanism of action of drug candidates is crucial for their development. Derivatives of this compound have been shown to interact with several important biochemical pathways.

SGLT2 Inhibition Pathway: The most well-characterized mechanism for derivatives like Dapagliflozin and Empagliflozin is the inhibition of the sodium-glucose co-transporter 2. SGLT2 is a protein located in the proximal convoluted tubules of the kidneys and is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus back into the bloodstream. By selectively blocking this transporter, these drugs reduce the renal threshold for glucose, leading to increased urinary glucose excretion. This lowers blood glucose levels in an insulin-independent manner, which is a key therapeutic advantage in the management of type 2 diabetes.

Microtubule Destabilization: For the halogenated phenstatin analogs derived from this compound, the primary mechanism of action is the disruption of microtubule dynamics. These compounds bind to the colchicine-binding site on β-tubulin. Tubulin polymers (microtubules) are in a constant state of dynamic instability, rapidly alternating between phases of growth (polymerization) and shrinkage (depolymerization). This process is vital for the formation of the mitotic spindle during cell division. By binding to tubulin, these analogs suppress this dynamic instability and inhibit polymerization, leading to the breakdown of the mitotic spindle, cell cycle arrest at the G2/M phase, and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells. iaea.org

Table 2: Summary of Biological Targets and Mechanisms

| Derivative Class | Biological Target | Mechanism of Action | Therapeutic Area |

| C-Aryl Glucosides (e.g., Dapagliflozin) | Sodium-Glucose Co-Transporter 2 (SGLT2) | Inhibition of renal glucose reabsorption | Anti-Diabetic |

| Halogenated Phenstatin Analogs | β-Tubulin | Inhibition of microtubule polymerization | Anticancer |

| Quinolone Carboxylic Acids | Protein Tyrosine Phosphatases | Enzyme Inhibition | Investigational |

| Acylhydrazones | Microbial Cellular Components | Not fully elucidated; potential membrane disruption | Antimicrobial |

Ligand Design and Receptor Interaction Studies for this compound Derivatives

This compound (CIBA) has been identified by medicinal chemists as a highly valuable scaffold for the development of novel therapeutic agents. calibrechem.com Its unique structure, featuring an aromatic core with a carboxylic acid group, a chlorine atom, and an iodine atom, provides multiple points for chemical modification. calibrechem.compatsnap.com This structural versatility is crucial for creating large libraries of compounds for screening against various biological targets. calibrechem.com The specific arrangement of these functional groups makes CIBA a potent pharmacophore—a molecular framework that carries the essential features responsible for a drug's biological activity. calibrechem.com Researchers have leveraged these characteristics to design ligands that interact with a range of important biological receptors.

Derivatives as Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitors

CIBA is a well-established intermediate in the synthesis of Sodium-glucose co-transporter 2 (SGLT2) inhibitors, a modern class of drugs for type 2 diabetes. google.comwipo.int The design of these inhibitors, such as the C-aryl glucoside Dapagliflozin, often utilizes the CIBA core. google.comnih.gov The aromatic core of CIBA serves as a suitable scaffold for designing compounds that can effectively interact with the SGLT2 protein. calibrechem.com In the ligand design process, the carboxylic acid group of CIBA is often modified to enhance the molecule's selectivity for SGLT2 over other glucose transporters, which is a critical factor in developing safe and effective drugs. calibrechem.com

Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The CIBA framework has also been explored for designing inhibitors of Dipeptidyl peptidase-4 (DPP-4), another significant target in diabetes therapy. calibrechem.com The DPP-4 enzyme's active site is characterized by distinct pockets, such as S1 and S2, which can accommodate various chemical moieties. nih.govmdpi.com The design of CIBA-based DPP-4 inhibitors leverages the presence of the chloro and iodo substituents. calibrechem.com These halogen atoms allow for a systematic exploration of different binding interactions within the DPP-4 active site. calibrechem.com The goal of these molecular designs is to achieve high potency and selectivity. Key interactions often involve the formation of bonds with critical amino acid residues in the enzyme's binding site, such as Glu205 and Glu206. plos.org

Derivatives as Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Modulators

Peroxisome proliferator-activated receptor gamma (PPAR-γ) is a key regulator of glucose and lipid metabolism, making it an attractive target for therapeutic intervention. calibrechem.com CIBA derivatives have been investigated as PPAR-γ modulators. calibrechem.com Ligand design strategies in this area often focus on modifying the carboxylic acid group to improve binding affinity and interaction with the PPAR-γ ligand-binding domain. calibrechem.com Some of these CIBA-based compounds have demonstrated partial agonist activity. calibrechem.com This is a significant finding, as partial agonists may offer the therapeutic benefits of PPAR-γ activation while potentially reducing the side effects associated with full agonists. calibrechem.comresearchgate.net

Derivatives as Microtubule Destabilizing Agents for Anticancer Therapy

Beyond metabolic diseases, the CIBA scaffold has been utilized in the design of anticancer agents. iaea.org Researchers have designed and synthesized a series of halogenated Phenstatin analogs starting from this compound. iaea.org These compounds were developed to act as microtubule destabilizing agents, a mechanism known to inhibit cancer cell proliferation. iaea.org Docking studies were used to guide the design of these analogs. iaea.org The microtubule destabilizing activities of these derivatives were evaluated in vitro against human cancer cell lines, with some compounds showing significant potency. iaea.org

Research Findings on CIBA-Derived Ligands

The following tables summarize the key research findings related to the design and activity of ligands derived from this compound.

Table 1: Receptor Targets for this compound Derivatives

| Target Receptor | Therapeutic Area | Role of this compound Scaffold | Key Design Considerations |

| SGLT2 | Type 2 Diabetes | Provides the core aromatic structure for interaction with the transporter protein. calibrechem.com | Modification of the carboxylic acid group to enhance selectivity. calibrechem.com |

| DPP-4 | Type 2 Diabetes | Halogen substituents allow for exploration of binding interactions in the active site. calibrechem.com | Achieving high potency and selective binding to enzyme pockets (S1, S2). calibrechem.comnih.gov |

| PPAR-γ | Type 2 Diabetes, Inflammation | Serves as a base for creating partial agonists. calibrechem.com | Enhancing binding to the ligand-binding domain through carboxylic acid modification. calibrechem.com |

| Microtubules | Oncology | Used as a starting material for synthesizing Phenstatin analogs. iaea.org | Designing compounds that effectively destabilize microtubule formation in cancer cells. iaea.org |

Table 2: In Vitro Anticancer Activity of Halogenated Phenstatin Analogs Derived from CIBA

| Cell Line | Cancer Type | Finding |

| Huh-7 | Human Liver Cancer | Some of the synthesized halogenated Phenstatin analogs achieved an IC50 of approximately 5.0 μM. iaea.org |

| A549 | Human Lung Cancer | The microtubule destabilizing activities were evaluated against this cell line. iaea.org |

Role of 2 Chloro 5 Iodobenzoic Acid in Agrochemical and Materials Science Innovations

Synthesis of Advanced Agrochemicals Utilizing 2-Chloro-5-iodobenzoic Acid as a Precursor

The structural attributes of this compound make it an important intermediate in the synthesis of a variety of bioactive molecules, including advanced agrochemicals. chemimpex.com The presence of both chloro and iodo substituents enhances its reactivity, facilitating its use in the development of novel pesticides.

While extensive research has been conducted on various halogenated benzoic acids for agrochemical applications, the direct synthesis of commercialized herbicides, fungicides, or insecticides from this compound is an area of ongoing investigation. However, its derivatives have shown promise in research settings. For instance, studies on related structures, such as N-{2-chloro-5-[3-methyl-2,6-dioxo-4-trifluoromethyl-2,3-dihydropyrimidin-1(6H)-yl]phenyl} amides, have demonstrated herbicidal activity, suggesting a potential avenue for the application of this compound derivatives.

The synthesis of amide derivatives is a common strategy in the development of new agrochemicals. The general synthetic approach involves the conversion of the carboxylic acid group of this compound into an acyl chloride, which is then reacted with a suitable amine to form the corresponding amide. This method allows for the introduction of a wide range of substituents, enabling the fine-tuning of the biological activity of the resulting compounds.

| Derivative Type | Potential Agrochemical Class | Key Synthetic Reaction | Status |

| Benzamides | Herbicides, Fungicides | Amidation | Research |

| Phenyl Esters | Herbicides | Esterification | Research |

| Heterocyclic Derivatives | Fungicides, Insecticides | Cyclization Reactions | Research |

Development of Polymeric Materials and Advanced Functional Materials Incorporating this compound Moieties

The difunctional nature of this compound, with its carboxylic acid group and two distinct halogen atoms, presents opportunities for its use as a monomer in the synthesis of advanced polymeric materials. The incorporation of this moiety into polymer backbones can impart desirable properties such as thermal stability, flame retardancy, and specific optical or electronic functionalities.

Aromatic Polyesters and Poly(ester-imide)s:

Wholly aromatic polyesters are known for their high thermal stability and mechanical strength. This compound can be theoretically utilized as a comonomer in the synthesis of such polymers through polycondensation reactions. The general principle involves the reaction of the diacyl chloride derivative of a dicarboxylic acid with an aromatic diol. By incorporating this compound, either as a modified diol or diacid monomer, novel polyesters with tailored properties can be achieved.

Similarly, poly(ester-imide)s, which combine the excellent thermal properties of polyimides with the processability of polyesters, are another class of materials where this compound could be integrated. The synthesis of these polymers often involves the polycondensation of diacid chlorides containing preformed imide rings with aromatic bisphenols. The inclusion of the this compound unit could enhance the properties of the resulting poly(ester-imide)s.

| Polymer Class | Potential Properties | Monomer Functionality | Polymerization Technique |

| Aromatic Polyesters | High thermal stability, chemical resistance | Diacid or Diol | Interfacial Polycondensation, Melt Polycondensation |

| Poly(ester-imide)s | High thermal stability, good mechanical properties, improved solubility | Diacid or Diol | High-temperature solution polycondensation |

| Metal-Organic Frameworks (MOFs) | Porosity, Catalytic Activity, Gas Storage | Organic Linker | Solvothermal Synthesis |

Metal-Organic Frameworks (MOFs):

The carboxylic acid group of this compound makes it a suitable candidate for use as an organic linker in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. By reacting this compound with metal ions, novel MOFs with unique structures and functionalities could be constructed. The presence of the halogen atoms on the organic linker could influence the pore size and chemical environment within the MOF, potentially leading to enhanced performance in specific applications.

Contributions to Polymer Chemistry and Supramolecular Assemblies Through this compound Derivatization

The ability of the iodine and chlorine atoms in this compound to participate in non-covalent interactions, particularly halogen bonding, makes its derivatives promising candidates for the construction of supramolecular assemblies. Halogen bonding is a directional interaction between a halogen atom (the donor) and a Lewis base (the acceptor), and it has become a powerful tool in crystal engineering and the design of functional materials.

The iodine atom, being a strong halogen bond donor, can form robust interactions with various acceptor atoms, such as nitrogen and oxygen. This property can be exploited to direct the self-assembly of this compound derivatives into well-defined one-, two-, or three-dimensional networks.

Co-crystals and Supramolecular Synthons:

Research into the co-crystallization of halogenated benzoic acids with nitrogen-containing heterocycles has demonstrated the reliability of halogen bonding in forming predictable supramolecular structures. While specific studies on this compound are emerging, the principles established with similar compounds, such as iodobenzoic acid, are applicable. In these systems, the iodine atom of the benzoic acid can form a halogen bond with a nitrogen atom of a co-former molecule, while the carboxylic acid group can participate in hydrogen bonding, leading to the formation of complex and stable supramolecular architectures.

The interplay between hydrogen and halogen bonding allows for the creation of intricate networks. For example, the carboxylic acid group can form hydrogen-bonded dimers, which are then further organized by halogen bonds into chains or sheets. The strength and directionality of these non-covalent interactions are key to controlling the final solid-state structure and properties of the material.

| Interaction Type | Participating Groups | Resulting Structure | Potential Application |

| Halogen Bonding | C-I with N or O | 1D Chains, 2D Sheets | Crystal Engineering, Functional Materials |

| Hydrogen Bonding | -COOH with -COOH or other H-bond acceptors | Dimers, Catemers | Molecular Recognition, Self-Assembly |

| Combined Halogen and Hydrogen Bonding | C-I and -COOH | Complex Networks | Design of advanced materials with tailored properties |

Advanced Characterization and Analytical Methodologies for 2 Chloro 5 Iodobenzoic Acid

Comprehensive Spectroscopic Investigations of 2-Chloro-5-iodobenzoic Acid and its Synthetic Intermediates

Spectroscopy is fundamental to the structural elucidation of this compound. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound and its intermediates in solution. A certificate of analysis for a commercial sample of this compound confirms that its ¹H NMR spectrum is consistent with the expected structure leyan.com.

For this compound (C₇H₄ClIO₂), the ¹H NMR spectrum is predicted to show three distinct signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring, in addition to a signal for the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chloro, iodo, and carboxylic acid substituents.

The ¹³C NMR spectrum would complement this by showing signals for the seven carbon atoms, with their chemical shifts indicating their electronic environment. The carbon attached to the carboxylic acid group would appear significantly downfield.

During its synthesis, which can start from o-chlorobenzoic acid, intermediates such as 2-chloro-5-nitrobenzoic acid are formed patsnap.com. NMR is crucial for verifying the structure at each synthetic step. For example, the ¹H and ¹³C NMR data for the starting material, 2-chlorobenzoic acid, have been well-documented rsc.orgchemicalbook.com.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | > 10 | Singlet (broad) | -COOH |

| ¹H | ~8.1 | Doublet | H-6 |

| ¹H | ~7.8 | Doublet of doublets | H-4 |

| ¹H | ~7.3 | Doublet | H-3 |

| ¹³C | > 165 | Singlet | C=O |

| ¹³C | ~142 | Singlet | C-I |

| ¹³C | ~140 | Singlet | C-Cl |

| ¹³C | ~135 | Singlet | C-H (C-6) |

| ¹³C | ~132 | Singlet | C-COOH |

| ¹³C | ~131 | Singlet | C-H (C-4) |

| ¹³C | ~95 | Singlet | C-H (C-3) |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups and bond vibrations within the molecule. A gas-phase IR spectrum for this compound is available through the NIST WebBook nist.gov.

Key features in the IR spectrum include:

A broad absorption band for the O-H stretch of the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

A strong, sharp absorption for the C=O (carbonyl) stretch, expected around 1700 cm⁻¹.

Several bands in the 1600-1400 cm⁻¹ region corresponding to aromatic C=C ring stretching.

Absorptions corresponding to C-Cl and C-I stretches at lower wavenumbers.

Table 2: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600-1450 | C=C stretch | Aromatic Ring |

| ~1300 | C-O stretch / O-H bend | Carboxylic Acid |

| 1100-1000 | C-H in-plane bend | Aromatic Ring |

| < 800 | C-Cl stretch | Aryl Chloride |

| < 600 | C-I stretch | Aryl Iodide |

Mass Spectrometric Approaches (e.g., High-Resolution Mass Spectrometry, Electron Ionization)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. Electron Ionization (EI) mass spectral data for this compound are available from the NIST Mass Spectrometry Data Center nist.govnih.gov.

The EI mass spectrum would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 282, corresponding to the molecular weight of C₇H₄ClIO₂ nih.govsigmaaldrich.com. A key feature is the isotopic pattern for the molecular ion; due to the presence of the chlorine isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio, there will be an M+2 peak at m/z 284 with approximately one-third the intensity of the M⁺ peak.

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion (281.89445 Da), which confirms the elemental formula nih.gov. The fragmentation of aromatic carboxylic acids typically involves the loss of hydroxyl (-OH, M-17) and carboxyl (-COOH, M-45) groups libretexts.orgdocbrown.info.

Table 3: Expected Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Ion Formula | Description |

| 282/284 | [C₇H₄ClIO₂]⁺ | Molecular Ion (M⁺) |

| 265/267 | [C₇H₃ClIO]⁺ | Loss of OH radical |

| 237/239 | [C₆H₃ClI]⁺ | Loss of COOH radical |

| 155 | [C₆H₃Cl]⁺ | Loss of I and COOH |

| 110 | [C₆H₃O₂]⁺ | Loss of Cl and I |

| 75 | [C₆H₃]⁺ | Loss of Cl, I, and COOH |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid libretexts.org. For a molecule like this compound, a single-crystal X-ray diffraction study would provide definitive proof of its structure. It would confirm the planarity of the benzene ring and provide precise measurements of bond lengths and angles, including those of the C-Cl, C-I, and C-C bonds.

Furthermore, this technique would reveal the conformation of the carboxylic acid group relative to the aromatic ring and detail the intermolecular interactions in the solid state. Carboxylic acids commonly form centrosymmetric hydrogen-bonded dimers in the crystal lattice. While X-ray crystallography remains a primary method for such determinations, a specific, publicly available crystal structure for this compound was not identified in the searched literature nih.gov.

Chromatographic Techniques for Purity Profiling and Impurity Analysis (e.g., HPLC, GC, TLC)

Chromatographic methods are essential for separating this compound from its starting materials, by-products, and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the predominant method for determining the purity of this compound. Commercial suppliers routinely use HPLC to provide an assay of the material, with purities typically specified as ≥96.0%, ≥98%, or even 99.81% leyan.comthermofisher.comchemimpex.com. HPLC is also critical for identifying and quantifying impurities generated during synthesis. For instance, in syntheses starting from 2-chlorobenzoic acid, potential impurities include the starting material itself, as well as isomers like 2-chloro-3-iodobenzoic acid and over-iodinated products like 2-chloro-3,5-diiodobenzoic acid chemicalbook.com.

Thin-Layer Chromatography (TLC), including its high-performance version (HPTC), is widely used for rapid, qualitative monitoring of reaction progress during synthesis patsnap.comchemicalbook.com. For example, a mobile phase of petroleum ether and ethyl acetate (B1210297) (1:3) has been used to track the conversion of 5-amino-2-chlorobenzoic acid to the final product chemicalbook.comchemicalbook.com.

Gas Chromatography (GC) is another technique that can be applied for purity analysis, with some suppliers specifying a purity of >97.0% by GC cymitquimica.com.

Table 4: Application of Chromatographic Techniques for this compound

| Technique | Application | Typical Purity/Result | Reference |

| HPLC | Final product purity assay, Impurity profiling | ≥96.0% - 99.81% | leyan.comthermofisher.comchemimpex.comechemi.com |

| HPTC/TLC | Reaction monitoring, Impurity detection | Qualitative tracking of reactants and products | patsnap.comchemicalbook.com |

| GC | Purity assay | >97.0% | cymitquimica.com |

Advanced Titrimetric and Elemental Analysis Methods in this compound Research

Beyond spectroscopic and chromatographic methods, classical chemical analyses remain important for the quantitative assessment and fundamental characterization of this compound.

Aqueous acid-base titration is a standard method used to determine the assay of this compound. This quantitative technique involves titrating a known amount of the compound with a standardized base, such as sodium hydroxide. The endpoint, detected using an indicator or a pH meter, allows for the calculation of the percentage purity based on the acidic carboxylic acid functionality. Specification sheets often include an assay range determined by titration, such as ≥96.0 to ≤104.0% thermofisher.com.

Elemental analysis provides the percentage composition of elements (C, H, O, Cl, I) in the compound. The experimental results are compared against the theoretical values calculated from the molecular formula, C₇H₄ClIO₂, to confirm its elemental integrity and support purity assessments.

**Table 5: Theoretical Elemental Composition of this compound (C₇H₄ClIO₂) **

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 7 | 84.077 | 29.80 |

| Hydrogen (H) | 1.008 | 4 | 4.032 | 1.43 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 12.56 |

| Iodine (I) | 126.90 | 1 | 126.90 | 44.93 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 11.33 |

| Total | 282.46 | 100.00 |

Computational Chemistry and Theoretical Aspects of 2 Chloro 5 Iodobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics of 2-Chloro-5-iodobenzoic Acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods, such as ab initio Hartree-Fock (HF) and Density Functional Theory (DFT), are used to determine the electronic structure, molecular geometry, and energetic properties of this compound. researchgate.netjocpr.com Such calculations can elucidate the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and thermodynamic properties such as the enthalpy of formation. nist.govrsc.org

For halobenzoic acids, computational methods have been employed to critically evaluate thermodynamic properties, demonstrating consistency between theoretical calculations and experimental data. nist.gov These theoretical studies provide a robust framework for predicting the stability and energetics of this compound and its isomers.

Table 1: Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄ClIO₂ |

| Molecular Weight | 282.46 g/mol |

| Exact Mass | 281.89445 Da |

| XLogP3 | 2.8 |

| Topological Polar Surface Area | 37.3 Ų |

| Formal Charge | 0 |

This data is computationally derived from PubChem. nih.gov

Density Functional Theory (DFT) has become a primary tool for studying chemical reactivity. redalyc.orgnih.gov By calculating various electronic descriptors, DFT can predict the most likely sites for electrophilic or nucleophilic attack, the stability of reaction intermediates, and the energy barriers of reaction pathways. mdpi.comdntb.gov.ua

For this compound, DFT studies can provide insight into several key aspects of its reactivity:

Reactivity Indices : Concepts like electronegativity, chemical hardness, and Fukui functions can be calculated to quantify the reactivity of different atoms in the molecule. redalyc.org The electron-withdrawing nature of the chlorine, iodine, and carboxylic acid groups influences the electron density distribution on the aromatic ring, and DFT can pinpoint the most reactive sites.

Reaction Mechanisms : The compound's utility as a synthetic intermediate stems from the differential reactivity of its functional groups. google.com DFT calculations can model reaction pathways, such as nucleophilic substitution or cross-coupling reactions at the halogen positions, by determining the geometries and energies of transition states and intermediates. researchgate.net This allows for the prediction of the most favorable reaction conditions and the elucidation of complex mechanisms.

Acidic Properties : The acidity of the carboxylic group is influenced by the inductive effects of the halogen substituents. DFT can accurately predict the pKa value by calculating the energetics of the deprotonation process, providing a theoretical basis for its behavior in different chemical environments.

While specific DFT studies focusing exclusively on this compound are not extensively documented in the literature, the principles are well-established from studies on similar halogenated aromatic compounds. researchgate.netresearchgate.net

| Transition State Analysis | Determines the energy barrier for a chemical reaction. | Elucidates the feasibility and kinetics of synthetic pathways involving the molecule. |

Molecular Dynamics Simulations and Conformational Analysis of this compound and its Derivatives

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound and its derivatives, MD simulations provide crucial insights into their dynamic behavior, conformational preferences, and interactions with other molecules, such as biological macromolecules or solvent molecules.

Conformational analysis is particularly important for derivatives of this compound, especially in the context of drug design. The biological activity of a molecule is often dependent on its three-dimensional shape and its ability to adopt a specific conformation to bind to a target protein. MD simulations can explore the potential energy surface of the molecule, identifying stable low-energy conformations and the flexibility of rotatable bonds, such as the C-C bond connecting the carboxylic group to the ring.

In studies of related complex molecules, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, MD simulations have been used to validate molecular docking results. nih.govresearchgate.net These simulations assess the stability of the ligand-protein complex over time, ensuring that the predicted binding mode is maintained in a dynamic environment. researchgate.net Such an approach would be directly applicable to derivatives of this compound to evaluate their potential as therapeutic agents.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry offers methods to predict various spectroscopic properties, which can aid in the identification and characterization of this compound and its reaction products. Theoretical calculations can provide a basis for interpreting experimental spectra.

Vibrational Spectroscopy : DFT and ab initio methods can calculate the harmonic vibrational frequencies of a molecule. jocpr.com These computed frequencies correspond to the vibrational modes observed in Infrared (IR) and Raman spectroscopy. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational bands to specific molecular motions (e.g., C-H stretches, C=O stretches, C-Cl and C-I vibrations) can be made. researchgate.net The NIST Chemistry WebBook provides experimental IR spectral data for this compound that can be used for such comparative analysis. nist.gov

NMR Spectroscopy : Quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. These predictions are valuable for confirming the structure of newly synthesized derivatives and for assigning peaks in complex experimental spectra.

Electronic Spectroscopy : Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov This can help understand the photophysical properties of this compound and its derivatives.

Beyond spectroscopy, computational tools, including machine learning and rule-based systems, are increasingly used to predict plausible reaction pathways for organic synthesis, helping to design efficient routes to target molecules derived from this compound. nih.gov

In Silico Drug Design and Material Science Modeling Utilizing this compound Structures

The structural features of this compound make it a highly attractive scaffold for computational modeling in both drug discovery and material science. calibrechem.comchemimpex.com

In in silico drug design, the molecule serves as a versatile building block. calibrechem.com Its structure allows for modifications at the carboxylic acid group and selective reactions at the chloro and iodo substituents, enabling the creation of large virtual libraries of compounds for screening against biological targets. calibrechem.com It has gained significant attention as a scaffold for potential anti-diabetic drugs. calibrechem.comeskayiodine.com Computational techniques relevant to this application include:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a protein target. Derivatives of this compound can be docked into the active sites of proteins involved in glucose metabolism to predict their binding affinity and mode of interaction, guiding the design of more potent inhibitors. nih.gov

Pharmacophore Modeling : The arrangement of chloro, iodo, and carboxylic acid groups on the phenyl ring can serve as a pharmacophore—the essential set of features responsible for biological activity. calibrechem.com Computational models can be built based on this pharmacophore to search for other molecules with similar features.

ADMET Prediction : In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. Modeling these properties for derivatives of this compound helps to prioritize compounds with favorable drug-like profiles early in the discovery process. researchgate.net

In material science, the reactivity of the C-Cl and C-I bonds makes this compound a useful monomer for creating advanced materials and complex organic compounds through reactions like cross-coupling. chemimpex.com Computational modeling can be used to predict the electronic, optical, and mechanical properties of polymers or metal-organic frameworks (MOFs) that incorporate this structure, accelerating the design of new materials with desired functionalities.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-chlorobenzoic acid |

常见问题

Q. What are the standard synthetic routes for 2-chloro-5-iodobenzoic acid in academic research?

- Methodological Answer : The compound is commonly synthesized via diazotization-iodination of 5-amino-2-chlorobenzoic acid. A one-pot procedure involves treating the amine with p-toluenesulfonic acid, polymer-supported nitrite, and NaI at room temperature for 24 hours, yielding 79% purity . Alternatively, esterification of this compound in refluxing methanol, followed by cyanation with CuCN and hydroxylamine hydrochloride, generates intermediates for heterocyclic derivatives (e.g., 1,2,4-oxadiazoles) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Peaks at δ 7.22–8.32 ppm (¹H) and 90.9–168.8 ppm (¹³C) confirm aromatic protons and carboxylate groups .

- X-ray crystallography : Used to resolve crystal structures of derivatives, such as sulfonamides, with C–I bond lengths of ~2.09 Å .

- HPLC : Purity assessment (>97% via retention time analysis) .